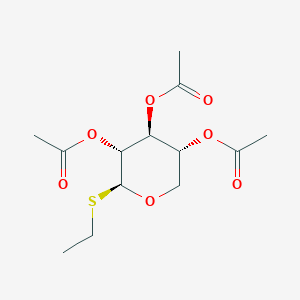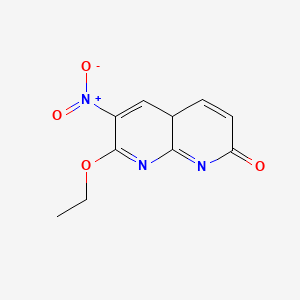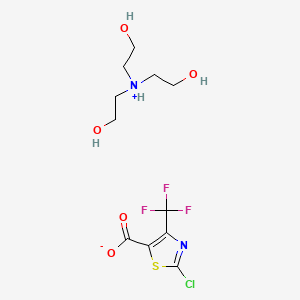![molecular formula C92H102Cl10N2P4Ru4+2 B12337528 Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)
Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) is a complex organometallic compound. It features a diruthenium core coordinated with chiral phosphine ligands, making it a valuable compound in asymmetric catalysis and other specialized chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) typically involves the reaction of ruthenium chloride with the chiral phosphine ligand in the presence of dimethylammonium chloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis likely follows similar principles as laboratory preparation, with scaled-up reaction vessels and more rigorous control of reaction conditions to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and ligand exchange reagents such as phosphines and amines. Reactions are typically carried out in organic solvents under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce new organometallic complexes with different ligands .
Aplicaciones Científicas De Investigación
Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) has several scientific research applications:
Asymmetric Catalysis: Due to its chiral nature, it is used as a catalyst in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) involves coordination to substrates through its ruthenium centers. This coordination facilitates various catalytic processes, including hydrogenation and hydroformylation. The chiral phosphine ligands play a crucial role in inducing asymmetry in the reactions, leading to the formation of enantiomerically enriched products .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylammonium dichlorotri(MU-chloro)bis[(S)-(-)-5,5’-bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole]diruthenate(II)
- Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxole]diruthenate(II)
Uniqueness
What sets Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) apart is its specific chiral ligand, which provides unique stereochemical properties. This makes it particularly effective in asymmetric catalysis compared to other similar compounds .
Propiedades
Fórmula molecular |
C92H102Cl10N2P4Ru4+2 |
|---|---|
Peso molecular |
2118.5 g/mol |
Nombre IUPAC |
[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);dichloride;dihydrochloride |
InChI |
InChI=1S/2C44H40P2.2C2H7N.10ClH.4Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-3-2;;;;;;;;;;;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;2*3H,1-2H3;10*1H;;;;/q;;;;;;;;;;;;;;;;2*+2/p-2 |
Clave InChI |
ZTSXEOALIPXMPW-UHFFFAOYSA-L |
SMILES canónico |
CNC.CNC.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl.[Cl-].[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[ClH+][Ru-]([ClH+])[ClH+].[Ru].[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)
![(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B12337453.png)

![6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole](/img/structure/B12337464.png)


![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)

![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)


